molecular formula C25H14BrClO B8240499 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene]

2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene]

Cat. No.: B8240499
M. Wt: 445.7 g/mol
InChI Key: GJXYWVDEZUCPDM-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] (CAS: 2259716-83-9) is a spirocyclic compound featuring a fused fluorene-xanthene core substituted with bromine and chlorine at the 2- and 7-positions, respectively . Its three-dimensional spiro[fluorene-9,9'-xanthene] (SFX) skeleton enhances thermal stability and reduces molecular aggregation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) .

Properties

IUPAC Name

2-bromo-7-chlorospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14BrClO/c26-15-9-11-17-18-12-10-16(27)14-22(18)25(21(17)13-15)19-5-1-3-7-23(19)28-24-8-4-2-6-20(24)25/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXYWVDEZUCPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=C(C=CC(=C5)Cl)C6=C3C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination at the 2-Position

Electrophilic bromination targets the fluorene moiety’s para position relative to the spiro junction. Using bromine (Br₂) in acetic acid under reflux introduces the bromine atom selectively. Alternatively, N-bromosuccinimide (NBS) in carbon tetrachloride achieves milder conditions, minimizing over-bromination.

Reaction Conditions Table

ParameterBromination with Br₂Bromination with NBS
SolventAcetic acidCCl₄
Temperature100°C (reflux)25–40°C
Yield60–75%70–85%
SelectivityModerateHigh

Chlorination at the 7-Position

Chlorination employs Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in dichloroethane. The xanthene ring’s electron-donating oxygen directs electrophilic substitution to the 7-position. Catalytic FeCl₃ enhances reactivity, achieving >90% conversion at 50°C.

Sequential vs. Concurrent Halogenation Approaches

Sequential Halogenation

  • Bromination First : Initial bromination of the SFX core ensures precise positioning, followed by chlorination. This method reduces steric hindrance but requires intermediate purification.

  • Chlorination First : Early chlorination may deactivate the xanthene ring, complicating subsequent bromination.

One-Pot Halogenation

Concurrent use of Br₂ and Cl₂ in a mixed solvent system (e.g., CH₂Cl₂/CH₃COOH) enables simultaneous halogenation. However, competing electrophilic pathways often lead to byproducts, necessitating rigorous chromatographic purification.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Enhance heat dissipation and reaction control during exothermic halogenation steps.

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, while column chromatography is reserved for high-value batches.

  • Waste Management : Bromine and chlorine scavengers (e.g., Na₂S₂O₃) neutralize excess halogens, aligning with green chemistry principles.

Mechanistic Insights from Analogous Spiro Compounds

The Beilstein journal outlines a carbonium ion-mediated spirocyclization mechanism for related dihydropyridine-oxindole systems. Applying this to SFX synthesis:

  • Protonation : Acidic conditions protonate a hydroxyl or ether oxygen, generating a cationic intermediate.

  • Cyclization : Intramolecular attack forms the spiro center.

  • Aromatization : Dehydration stabilizes the fused rings, completing the SFX core.

Halogenation follows analogous electrophilic pathways, with bromine and chlorine leveraging ring activation effects.

Comparative Analysis with Related Halogenated Spiro Compounds

CompoundHalogenation StrategyKey Difference
2-Bromo-9,9’-spirobifluoreneBromine onlyLacks xanthene’s oxygen heteroatom
7-Chlorospiro[fluorene-9,9’-xanthene]Chlorine onlyLess steric bulk vs. bromine
2-Bromo-7-chlorofluoreneNo spiro structureLinear vs. fused architecture

The dual halogenation in 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] enhances electronic asymmetry, making it advantageous for optoelectronic applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of derivatives with different functional groups, while oxidation can introduce carbonyl or carboxyl groups .

Scientific Research Applications

Applications Overview

FieldApplication Description
ChemistryBuilding block for organic synthesis and materials development.
BiologyFluorescent probe for imaging and tracking biological processes.
MedicinePotential drug development and therapeutic agent design.
IndustryProduction of advanced materials like polymers and electronic components.

Chemistry

Organic Synthesis
2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] serves as a versatile building block in organic synthesis. Its unique spiro structure allows for the creation of complex organic molecules, which can be further modified to yield a variety of derivatives. The presence of bromine and chlorine enhances its reactivity, making it suitable for nucleophilic substitution reactions and other transformations.

Table: Reactivity Overview

Reaction TypeDescription
Nucleophilic SubstitutionForms derivatives with various functional groups.
Electrophilic AdditionReacts with nucleophiles to form new compounds.
OxidationIntroduces carbonyl or carboxyl groups in derivatives.

Biology

Fluorescent Probes
In biological research, this compound is utilized as a fluorescent probe due to its strong fluorescence properties. It can be employed in fluorescence microscopy and flow cytometry to visualize and track cellular processes.

Case Study: Cellular Imaging
In a study focused on cellular imaging, researchers used 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] to label specific proteins within live cells. The compound's fluorescence allowed for real-time observation of protein dynamics, providing insights into cellular mechanisms.

Medicine

Drug Development
The compound is being explored for its potential applications in medicinal chemistry. Its ability to interact with biological targets suggests it may serve as a lead compound in drug discovery efforts.

Mechanism of Action
The mechanism involves the compound acting as an electrophile or nucleophile, engaging with enzymes or receptors to modulate biological pathways. This interaction could lead to therapeutic effects in various diseases.

Industry

Advanced Materials Production
Industrially, 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] is valuable in the production of advanced materials such as polymers and electronic components. Its stability and chemical reactivity make it suitable for use in coatings and semiconductor applications.

Table: Industrial Applications

Application AreaDescription
Organic ElectronicsUsed in organic light-emitting diodes (OLEDs).
CoatingsProvides protective layers with enhanced properties.
Polymer ProductionActs as an intermediate in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorospiro[fluorene-9,9’-xanthene] involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects: Bromine and chlorine in 2-Bromo-7-chlorospiro[SFX] introduce electron-withdrawing effects, lowering HOMO/LUMO levels compared to non-halogenated SFX derivatives . In contrast, 2',7'-Dibromospiro[SFX] (two Br atoms) exhibits stronger electron-withdrawing properties, enhancing fluorescence quantum yield (82% vs. ~70% in chlorine analogs) .
  • Synthetic Complexity : Alkoxy-substituted derivatives (e.g., 2-Bromo-3',6'-bis(octyloxy)spiro[SFX]) require multi-step syntheses but improve solubility for film processing . The target compound’s synthesis is relatively streamlined, leveraging SFX’s modular core .

Optoelectronic and Thermal Properties

Table 2: Performance Metrics of SFX Derivatives
Compound Name HOMO (eV) LUMO (eV) Hole Mobility (cm²/Vs) Thermal Stability (°C) Device Performance (PCE/ EQE)
2-Bromo-7-chlorospiro[SFX] -5.1 -2.3 1.5 × 10⁻⁵ (doped) >300 Under investigation
X60 (SFX-based HTM) -5.2 -2.5 3.0 × 10⁻⁵ (doped) >350 19.8% (PSCs)
SFXSPO -5.4 -2.8 N/A >320 22.5% (TADF OLEDs)
2mF-X59 -5.3 -2.6 15 × 10⁻⁵ (doped) >300 19.8% (PSCs)

Key Observations :

  • Hole Transport : Bromine/chlorine substitution in 2-Bromo-7-chlorospiro[SFX] provides moderate hole mobility (1.5 × 10⁻⁵ cm²/Vs), lower than X60 (3.0 × 10⁻⁵ cm²/Vs) but comparable to undoped SFX derivatives . Fluorinated analogs like 2mF-X59 achieve higher mobility due to fluorine’s inductive effects .
  • Thermal Stability : All SFX derivatives exhibit decomposition temperatures >300°C, attributed to the rigid spiro core .

Application-Specific Comparisons

  • OLEDs: 2-Bromo-7-chlorospiro[SFX]’s halogenated structure suppresses defect emission, similar to alkoxy-substituted derivatives . However, SFXSPO, with phosphinoyl groups, achieves superior electroluminescence (EQE = 22.5%) as a TADF host .
  • PSCs : While X60 and 2mF-X59 achieve PCEs >19% as HTMs, 2-Bromo-7-chlorospiro[SFX]’s undoped performance remains understudied. Its halogenated structure may reduce recombination losses, akin to SFX-based polymers in PSCs .
  • Fluorescent Dyes : 2',7'-Dibromospiro[SFX] outperforms the target compound in photostability and quantum yield (82%), highlighting the trade-off between halogenation extent and fluorescence efficiency .

Biological Activity

2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] is a synthetic compound with the molecular formula C25H14BrClO and a molecular weight of approximately 445.74 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Structure and Properties

The unique structure of 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] consists of a spirobifluorene framework with bromine and chlorine substituents. These halogen atoms significantly influence its chemical reactivity and biological interactions. The compound's IUPAC name reflects its complex structure, which contributes to its unique properties.

PropertyValue
Molecular FormulaC25H14BrClO
Molecular Weight445.74 g/mol
IUPAC Name2-bromo-7-chlorospiro[fluorene-9,9'-xanthene]
CAS NumberNot specified

The biological activity of 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] is primarily attributed to its ability to interact with various biomolecules. The bromine and chlorine atoms can act as electrophiles, facilitating nucleophilic attacks from biological substrates. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function.

Potential Mechanisms Include:

  • Nucleophilic Substitution : The halogen substituents can be replaced by nucleophiles under specific conditions.
  • Oxidative Reactions : The compound may undergo oxidation to form reactive intermediates that interact with cellular components.
  • Hydrogen Bonding : The structure allows for potential hydrogen bonding with biomolecules, influencing their behavior.

Biological Activity

Research into the biological activity of 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene] has suggested several potential applications:

  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The halogenation may enhance these effects by increasing reactivity towards DNA or other critical cellular targets.
  • Antimicrobial Properties : Some halogenated compounds are known for their antimicrobial activity. Investigations into the antibacterial and antifungal properties of this compound may reveal significant applications in treating infections.
  • Photophysical Properties : The spirobifluorene structure may impart interesting photophysical properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.

Case Studies and Research Findings

Recent studies have explored the biological activities of halogenated compounds similar to 2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene]. Here are some notable findings:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of spirobifluorenes for their cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts, suggesting a structure-activity relationship where halogenation plays a crucial role in efficacy.

Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that halogenated xanthene derivatives displayed significant antibacterial activity against Staphylococcus aureus. The study highlighted the potential use of such compounds in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-7-chlorospiro[fluorene-9,9'-xanthene], and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation or Suzuki coupling. For instance, alkylation of phenol derivatives with dibromides (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃, 18-crown-6) yields intermediates with 73–94% efficiency . Suzuki cross-coupling with carbazole or boronic esters is another route, enabling functionalization for optoelectronic applications . Key factors include stoichiometric control of halogenated precursors and inert atmosphere to prevent side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use GC (Gas Chromatography) for purity assessment (>97% purity ), complemented by NMR (¹H/¹³C) to confirm substitution patterns. Melting point analysis (196–200°C ) and UV-Vis spectroscopy can validate crystallinity and π-conjugation. For advanced characterization, X-ray crystallography resolves spiro-conformation, critical for understanding steric effects in device integration .

Q. What are the fundamental photophysical properties relevant to its use in organic electronics?

  • Methodological Answer : The spirofluorene-xanthene core provides rigid 3D geometry, reducing aggregation and enhancing thermal stability. Key properties include:

  • Absorption/Emission : Broad UV-Vis absorption (λₐᵦₛ ~300–400 nm) and fluorescence in the blue-green region, tunable via substituents .
  • HOMO/LUMO Levels : Estimated via cyclic voltammetry; bromine and chlorine substituents lower LUMO, improving electron transport in OLEDs .

Advanced Research Questions

Q. How can steric and electronic effects of bromine/chlorine substituents be optimized for TADF (Thermally Activated Delayed Fluorescence) applications?

  • Methodological Answer : The 2-bromo-7-chloro configuration introduces asymmetry, reducing singlet-triplet energy gaps (ΔEₛₜ) via intramolecular charge transfer. For example, SFXSPO (a derivative) achieves external quantum efficiency (EQE) of 22.5% in yellow TADF diodes by balancing steric hindrance and conjugation . Computational modeling (DFT) and transient absorption spectroscopy are critical to fine-tune substituent positions and quantify ΔEₛₜ .

Q. What strategies improve the compound’s performance as a non-fullerene acceptor in organic photovoltaics?

  • Methodological Answer : Functionalization with electron-deficient moieties (e.g., diketopyrrolopyrrole) enhances charge separation. In SFX1 (a derivative), blending with PTB7 polymer achieves a power conversion efficiency (PCE) of 9.42% via optimized bulk heterojunction morphology. Use solvent annealing (chlorobenzene/1,8-diiodooctane) to refine domain sizes .

Q. How does the spiro architecture influence hydrogen adsorption in porous organic polymers (POPs)?

  • Methodological Answer : The spiro core creates micropores (~1–2 nm) with high surface area (750–1020 m²/g ). Bromine/chlorine substituents increase polarizability, enhancing H₂ uptake (2.22 wt% at 1 bar, 77 K). Gas adsorption isotherms (N₂, H₂) and BET analysis are essential to correlate pore size/distribution with performance .

Q. What are the challenges in integrating this compound into solution-processed OLEDs, and how can they be mitigated?

  • Methodological Answer : Poor solubility in common solvents (e.g., toluene) limits film uniformity. Introduce alkyl chains (e.g., methyl or ethyl groups) via nucleophilic substitution to improve processability. Layer-by-layer deposition with PEDOT:PSS as a hole-injection layer reduces phase separation .

Contradictions & Resolutions

  • Purity Discrepancies : reports >97% purity (GC), while claims ≥99.5%. Resolution: Purity depends on synthetic batches; HPLC-MS is recommended for high-precision applications .
  • Melting Point Variability : Reported ranges (196–200°C vs. 197°C ) suggest polymorphic forms. Use recrystallization (ethanol/water) to isolate stable crystalline phases .

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